molecular formula C₃₀H₃₄N₂O₁₁ B1147553 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide CAS No. 131087-98-4

1-Hydroxy Carvedilol 1-O-β-D-Glucuronide

カタログ番号: B1147553
CAS番号: 131087-98-4
分子量: 598.6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview of Carvedilol (B1668590) Biotransformation Pathways

Carvedilol undergoes extensive metabolism primarily in the liver, with less than 2% of the parent drug being excreted unchanged in the urine. wikipedia.orgproquest.com The biotransformation of carvedilol can be broadly categorized into two main phases: Phase I oxidation and Phase II glucuronidation. wikipedia.orgclinpgx.org

Phase I reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system. clinpgx.org These reactions introduce or expose functional groups on the carvedilol molecule, preparing it for subsequent Phase II conjugation. Key oxidative pathways include aromatic ring oxidation and side-chain oxidation. clinpgx.org Aromatic ring oxidation, mainly catalyzed by CYP2D6 and CYP2C9, results in the formation of active metabolites like 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. wikipedia.orgclinpgx.org

Side-chain oxidation, on the other hand, leads to the formation of hydroxylated metabolites at the 1 and 8 positions of the carbazole (B46965) nucleus. clinpgx.org The formation of 1-hydroxycarvedilol (B1680800) is principally catalyzed by the CYP1A2 isoenzyme. clinpgx.org Another Phase I pathway is demethylation, which produces O-desmethylcarvedilol. clinpgx.org

Following Phase I oxidation, the resulting hydroxylated metabolites, along with the parent carvedilol molecule, undergo Phase II conjugation reactions. clinpgx.org The most prominent of these is glucuronidation. wikipedia.orgclinpgx.org This process significantly increases the water solubility of the compounds, facilitating their elimination from the body, primarily via the bile and feces. wikipedia.org

Significance of Glucuronidation as a Phase II Metabolic Process

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics, including many therapeutic drugs, as well as endogenous compounds. nih.gov This process involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group such as a hydroxyl, carboxyl, amine, or thiol group. nih.gov

This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov UGTs are primarily located in the endoplasmic reticulum of various tissues, with the highest concentration and diversity found in the liver. nih.gov The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the substrate, thereby facilitating its excretion from the body, mainly through urine or bile. nih.gov Generally, glucuronidation leads to the inactivation of pharmacologically active compounds. clinpgx.org

Positioning of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide within the Carvedilol Metabolite Landscape

The metabolic journey of carvedilol is multifaceted, resulting in a diverse array of metabolites. This compound is a terminal, water-soluble metabolite formed through a two-step process.

First, the parent carvedilol molecule undergoes Phase I oxidation, specifically hydroxylation at the 1-position of its carbazole ring, to form 1-hydroxycarvedilol. clinpgx.org This initial step is primarily carried out by the cytochrome P450 enzyme, CYP1A2. clinpgx.org

Subsequently, the newly formed hydroxyl group on 1-hydroxycarvedilol serves as a substrate for Phase II glucuronidation. While the specific UGT isoforms responsible for the glucuronidation of 1-hydroxycarvedilol have not been extensively characterized in the available literature, the glucuronidation of the parent carvedilol is known to be catalyzed by UGT1A1, UGT2B4, and UGT2B7. nih.govcaymanchem.com It is plausible that one or more of these enzymes, or other UGT isoforms, are involved in the conjugation of 1-hydroxycarvedilol.

Detailed Research Findings

While direct kinetic studies on the formation of this compound are not widely available, research on the glucuronidation of the parent compound, carvedilol, provides valuable insights into the enzymes and processes that are likely involved.

Studies using human liver microsomes have identified two major glucuronide conjugates of carvedilol, designated as G1 and G2. nih.gov The formation of these glucuronides is catalyzed by at least three UGT isoforms: UGT1A1, UGT2B4, and UGT2B7. nih.gov Specifically, UGT2B4 is capable of forming both G1 and G2, while UGT1A1 and UGT2B7 are responsible for the formation of G2 and G1, respectively. nih.gov

Kinetic analyses of carvedilol glucuronidation in human liver microsomes have been performed. For the formation of the G1 glucuronide, the Michaelis-Menten constant (Km) was determined to be 26.6 µM and the maximum velocity (Vmax) was 106 pmol/min/mg of protein. nih.gov For the G2 glucuronide, the Km was 46.0 µM and the Vmax was 44.5 pmol/min/mg of protein. nih.gov

When examining the kinetics of the individual recombinant UGT enzymes, the Km values for UGT1A1, UGT2B4, and UGT2B7 were found to be comparable to those observed in human liver microsomes, ranging from 22.1 to 55.1 µM. nih.gov However, the Vmax values for the recombinant enzymes were lower, in the range of 3.33 to 7.88 pmol/min/mg of protein. nih.gov

Although these data pertain to the glucuronidation of the parent carvedilol, they provide a strong indication of the UGT enzymes that are prime candidates for the glucuronidation of its hydroxylated metabolites, including 1-hydroxycarvedilol. Further research is necessary to specifically delineate the enzymatic kinetics of this compound formation.

Interactive Data Tables

Table 1: Enzymes Involved in the Primary Metabolic Pathways of Carvedilol

Metabolic PhaseProcessKey EnzymesResulting Metabolites
Phase I Aromatic Ring OxidationCYP2D6, CYP2C94'-Hydroxyphenyl Carvedilol, 5'-Hydroxyphenyl Carvedilol
Side-Chain OxidationCYP1A21-Hydroxycarvedilol, 8-Hydroxycarvedilol
DemethylationCYP2C9O-Desmethylcarvedilol
Phase II Glucuronidation (of Carvedilol)UGT1A1, UGT2B4, UGT2B7Carvedilol Glucuronides (G1 and G2)
Glucuronidation (of 1-Hydroxycarvedilol)Not fully characterizedThis compound

Table 2: Kinetic Parameters for the Formation of Carvedilol Glucuronides in Human Liver Microsomes

Glucuronide MetaboliteKm (µM)Vmax (pmol/min/mg protein)
G126.6106
G246.044.5

Data from a study on the glucuronidation of the parent drug, carvedilol. nih.gov

特性

CAS番号

131087-98-4

分子式

C₃₀H₃₄N₂O₁₁

分子量

598.6

同義語

4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-Glucopyranosiduronic Acid

製品の起源

United States

Enzymatic Formation and Metabolic Pathways of 1 Hydroxy Carvedilol 1 O β D Glucuronide

Initial Hydroxylation of Carvedilol (B1668590) to 1-Hydroxy Carvedilol

The first phase in the formation of the glucuronide metabolite is the hydroxylation of carvedilol, an oxidation reaction primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. This reaction introduces a hydroxyl (-OH) group onto the carvedilol structure, creating various hydroxylated metabolites, including 1-hydroxy carvedilol.

The oxidative metabolism of carvedilol is not catalyzed by a single enzyme but by a panel of CYP isoforms, each exhibiting a degree of specificity for different positions on the molecule.

CYP2D6: This highly polymorphic enzyme is a principal catalyst in the hydroxylation of carvedilol. nih.gov It is primarily responsible for the formation of 4'- and 5'-hydroxyphenyl carvedilol. nih.govnih.gov The genetic variability of CYP2D6 is a significant factor in the inter-individual differences observed in carvedilol plasma levels. nih.gov

CYP1A2: Hydroxylation on the carbazole (B46965) ring, such as the formation of 8-hydroxy carbazolyl carvedilol, is primarily mediated by CYP1A2.

Other Contributing Isoforms: While CYP2D6 and CYP1A2 have primary roles, other isoforms also participate in carvedilol hydroxylation. These include CYP2C9, CYP3A4, and CYP2E1. Furthermore, CYP2C9 is clearly associated with the creation of the O-desmethyl metabolite, with some contribution from CYP2D6, CYP1A2, and CYP2E1.

Carvedilol is administered as a racemic mixture of two enantiomers: R(+)-carvedilol and S(-)-carvedilol. The hydroxylation process exhibits stereoselectivity, meaning the enzymes preferentially metabolize one enantiomer over the other.

The metabolism of carvedilol is stereoselective, with the clearance of S(-)-carvedilol being higher than that of R(+)-carvedilol. nih.gov This preference is largely driven by CYP2D6, which metabolizes the S(-)-enantiomer at a faster rate. nih.gov In individuals who are poor metabolizers due to certain CYP2D6 genetic variations, the clearance of R(+)-carvedilol is significantly reduced, leading to higher plasma concentrations of this enantiomer. nih.gov

Glucuronidation of 1-Hydroxy Carvedilol

Following hydroxylation, the newly formed hydroxylated carvedilol metabolites, including 1-hydroxy carvedilol, undergo a phase II conjugation reaction known as glucuronidation. In this pathway, the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid molecule to the hydroxyl group, forming the water-soluble and readily excretable 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide.

The glucuronidation of carvedilol and its metabolites is catalyzed by specific UGT isoforms present in the liver. nih.gov Research has identified three principal hepatic UGT isoforms involved in this process:

UGT1A1 nih.govnih.gov

UGT2B4 nih.gov

UGT2B7 nih.govnih.gov

These enzymes are responsible for the formation of carvedilol glucuronide conjugates. nih.gov Studies using human liver microsomes have observed two primary forms of carvedilol glucuronides, designated G1 and G2. nih.gov The formation of these glucuronides is dependent on the specific UGT isoform. nih.gov

The efficiency and capacity of the UGT enzymes to catalyze carvedilol glucuronidation have been quantified by determining their kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

The kinetic parameters for the formation of the two main carvedilol glucuronides (G1 and G2) in pooled human liver microsomes (HLM) and by individual recombinant UGT isoforms have been determined. nih.gov

Enzyme/SystemGlucuronideKm (μM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesG126.6106
G246.044.5
UGT1A1G255.13.33
UGT2B4G122.13.86
G230.37.88
UGT2B7G124.33.50
nih.gov

The formation of glucuronides is characterized by both regioselectivity, where enzymes target specific sites on the substrate, and stereoselectivity, where enzymes differentiate between enantiomers.

Regioselectivity: The UGT isoforms demonstrate clear regioselectivity in their action on carvedilol. nih.gov

UGT2B7 and UGT2B4 catalyze the formation of the G1 glucuronide. nih.gov

UGT1A1 and UGT2B4 are responsible for forming the G2 glucuronide. nih.gov Notably, UGT2B4 is capable of forming both glucuronide products, whereas UGT1A1 and UGT2B7 are selective for G2 and G1, respectively. nih.gov This suggests that G1 and G2 represent glucuronidation at different hydroxyl positions on the carvedilol molecule.

Stereoselectivity: The glucuronidation of carvedilol is also highly stereoselective. In human liver microsomes, the formation of S-carvedilol glucuronide occurs at a higher rate than R-carvedilol glucuronidation across various substrate concentrations. nih.gov The individual UGT isoforms, however, exhibit opposing preferences:

UGT1A1 preferentially metabolizes R-carvedilol over S-carvedilol. nih.gov

UGT2B7 , in contrast, prefers S-carvedilol as its substrate. nih.gov

Table of Mentioned Compounds

NameType
1-Hydroxy CarvedilolMetabolite
This compoundMetabolite
4'-hydroxyphenyl carvedilolMetabolite
5'-hydroxyphenyl carvedilolMetabolite
8-hydroxy carbazolyl carvedilolMetabolite
CarvedilolDrug
Cytochrome P450 1A2 (CYP1A2)Enzyme
Cytochrome P450 2C9 (CYP2C9)Enzyme
Cytochrome P450 2D6 (CYP2D6)Enzyme
Cytochrome P450 2E1 (CYP2E1)Enzyme
Cytochrome P450 3A4 (CYP3A4)Enzyme
O-desmethyl carvedilolMetabolite
R(+)-carvedilolEnantiomer
S(-)-carvedilolEnantiomer
UDP-Glucuronosyltransferase 1A1 (UGT1A1)Enzyme
UDP-Glucuronosyltransferase 2B4 (UGT2B4)Enzyme
UDP-Glucuronosyltransferase 2B7 (UGT2B7)Enzyme

Interplay Between Phase I Oxidation and Phase II Glucuronidation Pathways

The biotransformation of carvedilol is a sequential process involving Phase I and Phase II metabolism. Initially, carvedilol undergoes Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes. capes.gov.br This leads to the formation of hydroxylated metabolites, including 1-hydroxy carvedilol. Specifically, side-chain oxidation, which produces 1-hydroxy carvedilol and 8-hydroxy carvedilol, is mainly catalyzed by the CYP1A2 enzyme. nih.gov

Following this initial oxidative step, the hydroxylated metabolite, 1-hydroxy carvedilol, becomes a substrate for Phase II conjugation reactions. capes.gov.br The most significant of these is glucuronidation, a process where a glucuronic acid moiety is attached to the molecule. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of this compound. This glucuronide conjugate is more water-soluble, facilitating its elimination from the body. dntb.gov.ua

The metabolism of carvedilol, encompassing both oxidation and glucuronidation, exhibits stereoselectivity. Studies have shown that the S(-)-enantiomer of carvedilol is metabolized more rapidly than the R(+)-enantiomer. capes.gov.brresearchgate.net This preference for the S-enantiomer applies to both the initial CYP-mediated oxidation and the subsequent UGT-dependent glucuronidation in human liver and intestinal microsomes. capes.gov.brresearchgate.net This stereoselective metabolism contributes to a higher presystemic clearance of S-carvedilol, resulting in a significantly greater plasma concentration of the R-enantiomer after oral administration. capes.gov.br

In Vitro Experimental Models for Studying Metabolite Formation

To understand the intricate metabolic pathways of carvedilol, researchers rely on various in vitro experimental models. These systems allow for the detailed investigation of specific enzymatic reactions and the characterization of the resulting metabolites.

Utilization of Human Liver Microsomes for Metabolic Studies

Human liver microsomes (HLMs) are a cornerstone in vitro tool for drug metabolism research. magtechjournal.com They are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 and UGT enzymes. magtechjournal.comnih.gov The use of HLMs has been instrumental in elucidating the metabolic fate of carvedilol. nih.govnih.gov

Studies using HLMs have confirmed that carvedilol is extensively metabolized, with glucuronidation being a primary pathway. nih.govnih.gov Research has demonstrated that the glucuronidation of carvedilol in HLMs is stereoselective, with a clear preference for the S-enantiomer at all tested concentrations. nih.govnih.gov Kinetic analyses in HLMs have been performed to determine the parameters of these reactions. For instance, two distinct carvedilol glucuronides, designated G1 and G2, have been identified in incubations with HLMs. nih.gov

Below is an interactive data table summarizing the kinetic parameters for the formation of carvedilol glucuronides in human liver microsomes.

GlucuronideKm (μM)Vmax (pmol/min/mg protein)Source
G126.6106 nih.gov
G246.044.5 nih.gov

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction rate) reflects the maximum rate of enzyme-catalyzed reaction.

These studies using HLMs are crucial for predicting the hepatic clearance and potential drug-drug interactions of carvedilol. nih.gov

Application of Recombinant UGT Systems for Specific Enzyme Characterization

While HLMs provide a comprehensive view of liver metabolism, recombinant UGT systems offer the advantage of characterizing the role of individual UGT isoforms. nih.gov This involves expressing specific human UGT enzymes in cell lines, such as insect cells, that lack native UGT activity. nih.gov

Research utilizing this approach has successfully identified the key UGT isoforms responsible for carvedilol glucuronidation. nih.gov Studies have shown that UGT1A1, UGT2B4, and UGT2B7 are all involved in the formation of carvedilol glucuronides. capes.gov.brnih.gov Furthermore, these recombinant systems have allowed for the differentiation of which enzymes produce specific glucuronides. UGT2B7 is primarily responsible for forming the G1 glucuronide, while UGT1A1 catalyzes the formation of the G2 glucuronide. nih.gov UGT2B4 is unique in its ability to form both G1 and G2 glucuronides. nih.gov

The following interactive data table details the specific UGT isoforms involved in the formation of carvedilol glucuronides.

UGT IsoformGlucuronide FormedSource
UGT1A1G2 nih.gov
UGT2B4G1 and G2 nih.gov
UGT2B7G1 nih.gov

The kinetic parameters for each of these specific UGT isoforms have also been determined, showing that their Km values are comparable to those observed in pooled HLMs. nih.gov This detailed characterization helps in understanding the genetic factors that can influence carvedilol metabolism, as polymorphisms in UGT genes can affect the efficiency of glucuronidation. capes.gov.br

Comparative Analysis of Metabolic Pathways Across Different Species

The metabolism of carvedilol can vary significantly between different species, which is a critical consideration in preclinical drug development.

Studies have revealed distinct species-specific patterns in carvedilol metabolism. In humans , the metabolism is characterized by both aromatic ring oxidation and subsequent glucuronidation. capes.gov.br A similar pattern of stereoselective presystemic metabolism is observed in monkeys , although the ratio of R to S enantiomers in plasma differs from that in humans, indicating variations in the extent of this stereoselectivity. nih.gov

In rats , the metabolic profile is relatively simple, with the primary pathway being hydroxylation of the carbazolyl ring followed by glucuronidation. nih.gov Research comparing human and rat liver microsomes found that while both form two carvedilol glucuronides, the ratios of these metabolites differ between the species. nih.gov

Dogs also exhibit hydroxylation of the carbazolyl ring and subsequent glucuronidation as a major metabolic route, but they also show significant direct glucuronidation of the parent carvedilol compound. nih.gov

Mice present the most complex metabolic profile among the species studied. Their pathways include direct glucuronidation of carvedilol as well as hydroxylation on either the carbazolyl or the phenyl ring, with both types of hydroxylated metabolites then undergoing glucuronidation. nih.gov

These differences highlight the importance of selecting appropriate animal models for preclinical studies to accurately predict human pharmacokinetics. nih.gov

Pharmacokinetic Research on 1 Hydroxy Carvedilol 1 O β D Glucuronide

Metabolite Disposition and Elimination Characteristics

Following the administration of carvedilol (B1668590), it undergoes extensive metabolism, with the formation of glucuronide conjugates being a primary pathway. 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide is a notable metabolite in this process. The disposition of carvedilol and its metabolites is characterized by rapid clearance from the plasma.

The elimination of carvedilol metabolites, including this compound, occurs predominantly through the biliary and fecal routes. Studies have shown that after oral administration of radiolabeled carvedilol, the majority of the radioactivity is recovered in the feces, indicating that biliary excretion of metabolites is a major elimination pathway. A smaller proportion is excreted in the urine. The disposition of these metabolites is influenced by their high molecular weight and polarity, which favor biliary excretion.

Stereoselective Aspects of Metabolite Disposition

Carvedilol is a racemic mixture of two enantiomers, (S)- and (R)-carvedilol, which exhibit different pharmacological activities. This stereoselectivity extends to its metabolism, including the formation of this compound. The formation of glucuronide metabolites of carvedilol is stereoselective, with the (S)-enantiomer generally being metabolized at a faster rate than the (R)-enantiomer.

Factors Influencing Metabolite Disposition

The disposition of this compound is not uniform across all individuals and can be influenced by a variety of factors.

Genetic variations in the enzymes responsible for carvedilol metabolism can significantly alter the levels of its metabolites. The formation of 1-Hydroxy Carvedilol is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP2C9. Subsequently, the glucuronidation to form this compound is mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT2B4, and UGT2B7.

Polymorphisms in the CYP2D6 gene are well-documented and can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. In poor metabolizers, the formation of hydroxylated metabolites, the precursors to glucuronidation, is reduced. Consequently, this can lead to altered levels of this compound. Similarly, genetic variants in UGT genes can affect the efficiency of glucuronidation, further influencing the plasma concentrations of the glucuronide metabolite.

The extent to which a drug or its metabolites bind to plasma proteins is a critical determinant of their distribution and clearance. Carvedilol itself is highly bound to plasma proteins, primarily albumin. Its metabolites, including the glucuronide conjugates, also exhibit protein binding. The binding of this compound to plasma proteins can influence its volume of distribution and the rate at which it is cleared from the body. High protein binding restricts the unbound fraction of the metabolite, which is the portion available for distribution into tissues and for elimination by the kidneys or liver.

The co-administration of other drugs can significantly impact the metabolism of carvedilol and the disposition of its metabolites. This is primarily due to the inhibition or induction of the metabolizing enzymes.

For example, inhibitors of CYP2D6, such as certain antidepressants, can decrease the formation of 1-hydroxycarvedilol (B1680800), thereby reducing the subsequent formation of its glucuronide conjugate. Conversely, inducers of CYP enzymes, like rifampin, can accelerate the metabolism of carvedilol, potentially leading to increased levels of this compound.

Furthermore, drugs that affect the activity of UGT enzymes can also alter the disposition of this compound. For instance, cimetidine, a known inhibitor of some CYP enzymes, has been shown to increase the bioavailability of carvedilol, which could in turn affect the concentration of its metabolites.

Investigation of Biological and Pharmacological Activity of 1 Hydroxy Carvedilol 1 O β D Glucuronide

Assessment of Intrinsic Pharmacological Activity of the Glucuronide Metabolite

Detailed studies specifically assessing the intrinsic pharmacological activity of 1-Hydroxy Carvedilol (B1668590) 1-O-β-D-Glucuronide at adrenergic receptors are not extensively available in the public scientific literature. Glucuronidation is a common metabolic pathway that increases the water solubility of drugs and their metabolites, facilitating their excretion. drugbank.com Generally, this process leads to pharmacologically inactive compounds.

While carvedilol itself is a potent antagonist at β1 and β2 adrenergic receptors and also exhibits α1-adrenergic receptor blocking activity, its metabolites can have varied pharmacological profiles. uwo.canih.gov For instance, some hydroxylated metabolites of carvedilol retain significant biological activity. nih.govnih.gov However, the addition of a large, polar glucuronide moiety to the 1-hydroxy position of carvedilol is expected to significantly reduce its affinity for adrenergic receptors. This steric hindrance and altered polarity would likely prevent effective binding to the receptor's active site.

In the absence of direct experimental data on the β-blocking or α-blocking activity of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide, it is largely presumed to be an inactive metabolite. Further research, including receptor binding assays and functional studies, would be necessary to definitively confirm this assumption.

Enzyme Inhibition Potential of the Glucuronide Metabolite

The potential for drug-drug interactions is a critical aspect of a drug's safety profile. These interactions can often arise from the inhibition of drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) family.

Profiling of Cytochrome P450 Enzyme Inhibition by Glucuronides

Carvedilol and its oxidative metabolites are known to be metabolized by and interact with several CYP450 enzymes, including CYP2D6, CYP2C9, CYP1A2, and CYP3A4. nih.gov However, specific data on the inhibitory potential of this compound against these enzymes are not well-documented in the literature.

Generally, glucuronide metabolites are less likely to be potent inhibitors of CYP450 enzymes compared to their parent compounds. The increased polarity and size of the glucuronide conjugate can limit its ability to access the lipophilic active sites of CYP450 enzymes. youtube.com While some glucuronides have been shown to cause drug-drug interactions, this is not a universal characteristic.

There is evidence of in vitro interactions between carvedilol glucuronidation and other drugs, suggesting a potential for competition at the level of the UGT enzymes responsible for their formation. magtechjournal.com However, this does not directly inform on the potential of the formed glucuronide metabolite to inhibit CYP450 enzymes.

Mechanistic Implications for Potential Drug-Drug Interactions

Given the lack of specific inhibitory data for this compound, any discussion of its mechanistic implications for drug-drug interactions remains speculative. If this metabolite were to inhibit a major CYP450 enzyme, it could lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially increasing the risk of adverse effects. drugs.com

However, based on the general properties of glucuronide conjugates, the likelihood of this compound being a clinically significant CYP450 inhibitor is considered low. The primary mechanism for drug-drug interactions involving carvedilol metabolism is more likely to be at the level of CYP450 and UGT enzyme inhibition by the parent drug or its phase I metabolites, or through competition for these enzymes. nih.govdrugbank.com

Comparative Functional Analysis with Parent Carvedilol and Other Hydroxylated Metabolites

A comparative analysis highlights the significant differences in pharmacological activity between carvedilol, its hydroxylated metabolites, and the presumed profile of its glucuronide conjugate.

Carvedilol exhibits a unique pharmacological profile with both beta-blocking and alpha-1-blocking activities, as well as antioxidant properties. nih.govnih.gov Some hydroxylated metabolites of carvedilol, such as 4'- and 5'-hydroxyphenyl carvedilol, are potent antioxidants, in some cases more so than the parent compound. nih.govnih.gov Furthermore, some of these metabolites retain beta-blocking activity.

In contrast, the glucuronidation of 1-hydroxy carvedilol is expected to result in a significant loss of these pharmacological activities. The addition of the glucuronic acid moiety drastically alters the molecule's structure and physicochemical properties, which are crucial for receptor binding and antioxidant effects.

Below is a table summarizing the known or presumed activities of carvedilol and its metabolites.

Compoundβ-Adrenergic Blocking Activityα1-Adrenergic Blocking ActivityAntioxidant Activity
Carvedilol YesYesYes
4'-Hydroxyphenyl Carvedilol YesData not widely availablePotent
5'-Hydroxyphenyl Carvedilol YesData not widely availablePotent
1-Hydroxy Carvedilol Data not widely availableData not widely availableData not widely available
This compound Presumed to be inactivePresumed to be inactivePresumed to be inactive

This table is based on available scientific literature and reasonable pharmacological assumptions. Specific quantitative data for all activities and metabolites are not available.

Advanced Analytical Methodologies for Research of 1 Hydroxy Carvedilol 1 O β D Glucuronide

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is the cornerstone of metabolite analysis, providing the necessary separation of the target analyte from the parent drug, other metabolites, and endogenous matrix components. High-Performance Liquid Chromatography (HPLC) is a particularly vital tool in this field.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the successful quantification of 1-Hydroxy Carvedilol (B1668590) 1-O-β-D-Glucuronide. Method development focuses on optimizing the separation of carvedilol and its various metabolites, including the hydroxylated precursors and their subsequent glucuronide conjugates. sci-hub.se Reversed-phase HPLC (RP-HPLC) is the most common approach.

Key parameters in HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector. For carvedilol and its metabolites, C8 or C18 columns are frequently employed. asianpubs.orgresearchgate.net The mobile phase typically consists of an aqueous component (often with a buffer like phosphate or ammonium formate to control pH) and an organic modifier such as acetonitrile or methanol. dntb.gov.uafarmaciajournal.com Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to achieve adequate separation of the parent drug from its more polar metabolites like the glucuronide. nih.govnih.gov

Detection is commonly performed using UV absorbance, typically at a wavelength of around 240 nm, or more sensitively using fluorescence detection. asianpubs.orgmdpi.com For instance, a quantitative HPLC method with spectrofluorometric detection has been successfully used for carvedilol, involving an extraction from serum, which is a technique applicable to its metabolites. nih.gov The linearity of such assays is established over a specific concentration range to ensure accurate quantification. asianpubs.orgnih.gov

Table 1: Example HPLC Method Parameters for Carvedilol and Related Compounds

Parameter Condition Source
Column Hypersil ODS C18, 150 x 4.6 mm, 5µ
Mobile Phase Potassium dihydrogen orthophosphate, dipotassium hydrogen phosphate, and Acetonitrile (50:50 v/v), pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Knauer C18 (250 mm × 4.6 mm) rjptonline.org
Mobile Phase Aqueous solution (pH 4.4 with CM-β-CD), methanol, and acetonitrile (56.8/30.7/12.5 v/v) rjptonline.org
Flow Rate 0.7 mL/min rjptonline.org
Detection Fluorescence nih.gov

Chiral Chromatography for Enantiomeric Resolution of Related Compounds

Carvedilol is administered as a racemic mixture of its R(+) and S(-) enantiomers, which exhibit different pharmacological activities and metabolic fates. mdpi.comnih.govplos.org The β-blocking activity resides primarily in the S(-) enantiomer, while both enantiomers have similar α1-blocking activity. mdpi.com This stereoselectivity extends to its metabolites. Therefore, chiral chromatography is essential for resolving the enantiomers of carvedilol and its hydroxylated precursors (e.g., 4'- and 5'-hydroxy carvedilol), which are then conjugated to form 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide.

Two primary HPLC-based strategies are used for enantiomeric separation:

Chiral Stationary Phases (CSPs): This is a direct method where the column's stationary phase is chiral. Polysaccharide-based CSPs, such as Chiralcel OD-R or Chirobiotic T (Teicoplanin), have proven effective for separating the enantiomers of carvedilol and its metabolites. rjptonline.orgrjptonline.orgnih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile and isopropanol with a small amount of an amine modifier. rjptonline.org

Chiral Mobile Phase Additives (CMPAs): In this indirect method, a chiral selector, such as a cyclodextrin derivative (e.g., carboxy methyl-β-cyclodextrin), is added to the mobile phase of a standard reversed-phase column (like a C18). rjptonline.orgrjptonline.org This forms transient diastereomeric complexes with the enantiomers, allowing for their separation.

Capillary electrophoresis using cyclodextrins as chiral selectors has also been developed for the enantioseparation of carvedilol. nih.gov The development of these methods is crucial, as the oxidative metabolites also contribute to the pharmacological effect, making the resolution of all enantiomeric pairs mandatory for comprehensive research. mdpi.comnih.gov

Mass Spectrometry Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

LC-MS/MS provides exceptional sensitivity and selectivity, making it the gold standard for quantifying low-concentration analytes like this compound in complex biological matrices such as plasma, urine, or whole blood. nih.govmui.ac.irucl.ac.uk The technique involves separating compounds with an LC system and then detecting them with a mass spectrometer operating in tandem (MS/MS) mode.

In a typical LC-MS/MS workflow, the analyte is first ionized. A specific precursor ion (the ionized molecule of interest) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and a specific product ion resulting from the fragmentation is monitored in the second mass analyzer. nih.gov This precursor-to-product ion transition is highly specific to the analyte's structure, minimizing interference from other compounds in the matrix. nih.gov This process is known as Multiple Reaction Monitoring (MRM). nih.gov

For carvedilol, a common transition monitored is m/z 407.1 → 100.1. nih.gov For its hydroxylated metabolite, 4'-hydroxyphenyl carvedilol, the transition m/z 423.1 → 222.0 is used. nih.gov Similar specific transitions would be developed for the glucuronide metabolite. The high sensitivity of LC-MS/MS allows for very low limits of quantification (LLOQ), often in the sub-ng/mL range (e.g., 0.05 ng/mL for carvedilol and 0.02 ng/mL for its metabolites). nih.govucl.ac.uk

Table 2: Example LC-MS/MS Transitions for Carvedilol and a Key Metabolite

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Source
Carvedilol 407.10 100.10 Positive nih.gov
4'-Hydroxyphenyl Carvedilol 423.10 222.00 Positive nih.gov
Metoprolol (Internal Standard) 268.00 116.00 Positive nih.gov

Electrospray Ionization (ESI) Techniques for Metabolite Detection

Electrospray Ionization (ESI) is the most widely used soft ionization technique for coupling LC with MS for the analysis of drug metabolites. chromatographyonline.com It is highly effective for polar and thermally labile molecules like glucuronide conjugates, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation.

ESI can be operated in either positive or negative ion mode. For carvedilol and its metabolites, which contain basic amine groups, positive ion mode is typically employed, monitoring for the protonated molecule [M+H]+. nih.govnih.govrsc.org The optimization of ESI source parameters—such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage—is a critical step in method development to achieve maximum sensitivity and a stable signal for the analyte. nih.govchromatographyonline.com The use of ESI-MS/MS has been central to developing rapid and sensitive methods for quantifying carvedilol in human plasma, with run times as short as 3.5 minutes. researchgate.netnih.gov

Strategic Use of Reference Standards and Internal Standards in Metabolite Research

The accurate quantification of any analyte, including this compound, using techniques like LC-MS/MS is critically dependent on the use of appropriate standards.

Reference Standards: A purified, well-characterized reference standard of the target metabolite is essential for unequivocal identification and accurate calibration. It is used to confirm the retention time and mass spectral fragmentation pattern of the analyte detected in a biological sample. It is also used to prepare calibration curves, which plot the instrument response against known concentrations of the standard. The accuracy of the quantitative data is directly linked to the purity and accurate concentration of the reference standard solution. farmaciajournal.com

Application of Stable Isotope Labeling in Metabolic Tracing Studies

The use of stable isotope labeling has proven to be a powerful technique in the elucidation of drug metabolism pathways, offering a detailed view of the biotransformation and disposition of pharmaceutical compounds. In the context of carvedilol, a cardiovascular drug, stable isotope-labeled analogues have been instrumental in tracing its metabolic fate and understanding the stereoselective nature of its metabolism.

One of the key methodologies in this area involves the use of carbon-14 (¹⁴C), a radioisotope of carbon, to label the drug molecule. This allows for the sensitive and specific tracking of the drug and its metabolites in biological matrices. A pivotal study in this domain utilized ¹⁴C-labeled R(+)- and S(-)-carvedilol enantiomers to investigate the stereoselective metabolism of the drug in rats. The researchers were able to synthesize these labeled enantiomers through the direct resolution of ¹⁴C-labeled racemic carvedilol using a chiral HPLC column nih.gov.

By administering these enantiomerically radiolabeled pseudoracemates, it was possible to trace the metabolic journey of each enantiomer separately. This research identified two major metabolites in the bile of the test subjects: 1-hydroxycarvedilol (B1680800) O-glucuronide (1-OHCG) and 8-hydroxycarvedilol O-glucuronide (8-OHCG) nih.gov. The glucuronidation of the hydroxylated metabolites is a rapid biotransformation process, and these glucuronides are predominantly excreted in the bile nih.gov.

The study's findings highlighted a distinct stereoselectivity in the formation of these glucuronide metabolites. The S/R enantiomer ratios for 1-hydroxycarvedilol O-glucuronide were found to be 0.59 for oral administration and 0.43 for intravenous administration, indicating a selective formation of this metabolite from the R(+)-enantiomer of carvedilol nih.gov. Conversely, the S/R enantiomer ratios for 8-hydroxycarvedilol O-glucuronide were 3.29 and 2.63 for oral and intravenous administrations, respectively, showing a preference for the S(-)-enantiomer nih.gov. This stereoselectivity in the glucuronide formation is believed to be a direct reflection of the stereoselectivity of the initial carbazole (B46965) ring hydroxylation nih.gov.

The biliary excretion of the radioactivity from the administered radiolabeled enantiomers was significant, accounting for a substantial portion of the administered dose, which underscores the importance of this excretion pathway for carvedilol metabolites nih.gov.

The detailed research findings from this stable isotope labeling study are summarized in the table below:

ParameterOral AdministrationIntravenous Administration
Biliary Excretion of Radioactivity from ¹⁴C-R(+)-carvedilol (% of dose) 41.4 ± 0.943.7 ± 2.4
Biliary Excretion of Radioactivity from ¹⁴C-S(-)-carvedilol (% of dose) 41.5 ± 1.940.0 ± 0.9
S/R Enantiomer Ratio of 1-Hydroxycarvedilol O-glucuronide 0.590.43
S/R Enantiomer Ratio of 8-Hydroxycarvedilol O-glucuronide 3.292.63

These findings, made possible through the application of stable isotope labeling, provide critical insights into the metabolic pathway of carvedilol and the formation of its glucuronide metabolites, including this compound.

Future Research Directions and Translational Implications for Metabolite Sciences

Further Elucidation of Undefined UGT Isoforms or Pathways Involved in Metabolite Conjugation

Carvedilol (B1668590) undergoes extensive metabolism, primarily through aromatic ring oxidation and glucuronidation. fda.gov While the UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of the parent carvedilol molecule have been identified, the specific pathways for its metabolites are not yet fully characterized. clinpgx.org

Research has established that at least three UGT isoforms are involved in the glucuronidation of carvedilol itself: UGT1A1, UGT2B4, and UGT2B7. nih.gov However, the conjugation of its phase I metabolites, such as 1-hydroxy carvedilol, represents an area requiring further investigation. clinpgx.org The stereoselectivity of carvedilol glucuronidation differs between the liver and intestines, suggesting tissue-specific expression of the UGT isoforms involved. nih.gov This highlights the complexity of predicting metabolic pathways and the need for more detailed research into the specific UGTs that conjugate carvedilol's hydroxylated metabolites.

Future studies should aim to pinpoint the specific UGT isoforms responsible for the formation of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide. This could involve experiments using a panel of recombinant human UGT enzymes to identify which ones demonstrate activity towards 1-hydroxy carvedilol. Understanding these specific pathways is crucial, as genetic variations (polymorphisms) in UGT genes can lead to significant inter-individual differences in drug metabolism and response. nih.gov

Table 1: UGT Isoforms Involved in Carvedilol Glucuronidation

UGT IsoformRole in Carvedilol GlucuronidationReference
UGT1A1Involved in the formation of one of the two observed carvedilol glucuronides (G2). nih.gov
UGT2B4Catalyzes the formation of both observed carvedilol glucuronides (G1 and G2). nih.gov
UGT2B7Responsible for the formation of one of the two observed carvedilol glucuronides (G1). nih.gov

Development and Validation of Advanced In Vitro and In Silico Models for Predicting Metabolite Fate and Activity

To better predict how metabolites like this compound will behave in the body, advanced in vitro and in silico models are essential. These models can help to anticipate a drug's metabolic fate and the potential activity of its metabolites early in the drug development process. news-medical.netsemanticscholar.org

In silico approaches, such as physiologically-based pharmacokinetic (PBPK) modeling, have been used to simulate the pharmacokinetic profiles of carvedilol. nih.govnih.gov These models can be extended to predict the formation and disposition of its metabolites. For instance, a PBPK model could incorporate the enzymatic kinetics of the specific UGT isoforms found to be involved in 1-hydroxy carvedilol glucuronidation to predict its plasma concentrations in diverse patient populations. nih.gov Molecular docking and molecular dynamics simulations can also be employed to predict the interaction of carvedilol and its metabolites with various proteins, offering insights into their potential biological activities. researchgate.net

In vitro models, such as human liver microsomes and intestinal microsomes, are already in use to study the stereoselective glucuronidation of carvedilol. nih.gov Further development of these models, perhaps through co-culture systems that more accurately mimic the in vivo environment, could provide more precise predictions of metabolite formation. The integration of in vitro dissolution data with in silico PBPK models represents a powerful approach to forecast the in vivo performance of different drug formulations and their subsequent metabolism. nih.gov

Broader Significance of Metabolite Research in Understanding Drug Disposition Variability

The study of carvedilol and its metabolites offers significant insights into the variability of drug disposition among individuals. Carvedilol's pharmacokinetics are known to be influenced by a range of factors, including genetic polymorphisms in metabolizing enzymes like CYP2D6. tandfonline.comnih.gov While CYP2D6 genotype significantly affects the pharmacokinetics of carvedilol, this variation does not always translate into differences in the drug's pharmacodynamic effects, such as heart rate and blood pressure. nih.gov

Research into carvedilol's metabolites is crucial for understanding this disconnect. For example, some metabolites of carvedilol are pharmacologically active. sci-hub.seresearchgate.net The formation of these active metabolites can be influenced by an individual's genetic makeup, potentially compensating for lower concentrations of the parent drug in some instances.

Furthermore, conditions such as renal insufficiency can alter the pharmacokinetic profile of carvedilol and its metabolites. In patients with renal impairment, the area under the curve (AUC) for carvedilol is higher, primarily due to increased concentrations of the R-enantiomer. sci-hub.senih.gov Understanding how disease states affect the disposition of both the parent drug and its metabolites is critical for tailoring treatment to individual patients. The stereoselective metabolism of carvedilol, with different enzymes responsible for the metabolism of its R- and S-enantiomers, further complicates its pharmacokinetic profile and underscores the importance of metabolite research in explaining inter-individual variability. tandfonline.com

Contribution of Metabolite Profiling to the General Field of Pharmacometabolomics

Pharmacometabolomics aims to predict drug responses by analyzing an individual's metabolic profile before and after drug administration. mdpi.com The detailed profiling of carvedilol's metabolites is a prime example of how this field can advance personalized medicine.

By employing techniques like gas chromatography-mass spectrometry (GC-MS), researchers have been able to study the metabolic signatures in cells treated with the different enantiomers of carvedilol. plos.orgnih.gov This type of metabolomic profiling can reveal the distinct cellular responses to each enantiomer and identify key metabolites that are altered. plos.orgresearchgate.net For example, a study on vascular smooth muscle cells showed that S- and R-carvedilol produced different metabolic fingerprints, with changes observed in intracellular and secreted metabolites. plos.orgnih.gov

This approach moves beyond simply measuring the concentrations of the drug and its primary metabolites. It provides a broader picture of the drug's impact on cellular metabolism, offering new perspectives on its mechanism of action and potential biomarkers for predicting its effects. The application of metabolomic profiling to study chiral drugs like carvedilol can enhance our understanding of drug-cell interactions and contribute to the development of improved therapeutic strategies. plos.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with ion/molecule reactions is the gold standard. For example:

  • HPLC/MS/MS with Ion-Molecule Reactions : Use reversed-phase HPLC (e.g., C18 column) for separation, followed by electrospray ionization (ESI) in negative ion mode. React isolated ions with trichlorosilane (HSiCl₃) for 30 ms to generate diagnostic product ions (e.g., [M − H + HSiCl₃−2HCl]⁻ for N-glucuronides vs. [M − H + HSiCl₃−HCl]⁻ for O-glucuronides). This distinguishes glucuronide isomers and confirms structural identity .
  • Validation : Ensure method validation per ICH guidelines, including linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) using deuterated internal standards (e.g., Carvedilol-D3 glucuronide) .

Q. How is this compound synthesized and characterized for research use?

Methodological Answer:

  • Synthesis : Utilize UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B4/7) for enzymatic glucuronidation of carvedilol. Optimize reaction conditions (pH 7.4, 37°C, 2 mM UDP-glucuronic acid) .
  • Characterization :
    • NMR : Compare ¹H/¹³C NMR shifts to confirm glucuronic acid conjugation at the 1-hydroxy position. Key signals include δ 5.3–5.6 ppm (anomeric proton) and δ 170–175 ppm (carboxylic acid carbon) .
    • High-Resolution MS : Confirm molecular ion [M-H]⁻ at m/z 563.2 (calculated for C₂₆H₃₃NO₁₀) with <5 ppm mass error .

Advanced Research Questions

Q. How can researchers differentiate between isomeric forms of carvedilol glucuronides using mass spectrometry?

Methodological Answer:

  • Diagnostic Ion Formation : React deprotonated glucuronides with HSiCl₃ in an ion trap. O-glucuronides form [M − H + HSiCl₃−HCl]⁻ (m/z 671.1), while N-glucuronides produce [M − H + HSiCl₃−2HCl]⁻ (m/z 635.1). Monitor chlorine isotope patterns (³⁵Cl/³⁷Cl) for confirmation .
  • Chromatographic Resolution : Use gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate isomers. For carvedilol metabolites, retention times vary by 1–2 minutes (e.g., 29.2 min for O-glucuronide vs. 30.8 min for N-glucuronide) .

Q. What methodological considerations are critical when incorporating this metabolite into population pharmacokinetic (PK) models?

Methodological Answer:

  • Data Collection : Use validated LC-MS/MS to measure plasma concentrations across multiple time points. Include covariates like renal/hepatic function and UGT polymorphisms .
  • Modeling Software : Employ nonlinear mixed-effects modeling (e.g., NONMEM, Monolix) with Bayesian estimation. Assume a two-compartment model with first-order elimination.
  • Validation : Perform bootstrap analysis (≥1000 iterations) and visual predictive checks (VPCs) to ensure model robustness. Report parameter uncertainty (e.g., 95% CI for clearance: 12–18 L/h) .

Q. How do researchers address contradictions in glucuronide stability data under varying pH conditions?

Methodological Answer:

  • Stability Studies : Incubate the metabolite in buffers (pH 1–9) at 37°C. Monitor degradation via LC-MS/MS. N-glucuronides hydrolyze faster under acidic conditions (t₁/₂ <1 h at pH 2), while O-glucuronides remain stable (t₁/₂ >24 h) .
  • Mitigation Strategies : For N-glucuronide analysis, neutralize samples immediately post-collection. Use protease inhibitors to prevent enzymatic hydrolysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。